molecular formula C6H4ClO2P B013831 o-Phenylene phosphorochloridite CAS No. 1641-40-3

o-Phenylene phosphorochloridite

Cat. No. B013831
Key on ui cas rn: 1641-40-3
M. Wt: 174.52 g/mol
InChI Key: YUJYEGDMJZHLMY-UHFFFAOYSA-N
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Patent
US05430047

Procedure details

A solution of O-phenylene phosphorochloridite (10.12 g, 58 mmol) and pyridine (4.6 g, 58 mmol) in diethyl ether (200 mL) is cooled to 0° C. and treated dropwise with a solution of 4'-chlorophenethyl alcohol (9 g, 57.5 mmol) in diethyl ether (100 mL) and stirred 2 days. The resulting pyridine hydrochloride is collected by filtration and the filtrate is concentrated under vacuum to an oil. A solution of the oil in dichloromethane (150 mL) is stirred 10 days with iodine (14.72 g, 58 mmol) and then the reaction mixture is washed successively with 5% sodium hydroxide solution, 5% sodium bisulfite solution, and then saturated sodium chloride solution. The dried (MgSO4) organic layer is concentrated in vacuo to provide 17.1 g of a pale yellow oil whose proton nuclear magnetic resonance (PMR) spectrum is consistent with its structure.
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
4'-chlorophenethyl alcohol
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
14.72 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P1(Cl)OC2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2O1.N1[CH:16]=[CH:15]C=CC=1.[I:17]I.Cl[CH2:20][Cl:21]>C(OCC)C>[Cl:21][C:20]1[CH:3]=[CH:8][C:7]([CH2:6][CH2:5][I:17])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10.12 g
Type
reactant
Smiles
P1(OC2=C(C=CC=C2)O1)Cl
Name
Quantity
4.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
4'-chlorophenethyl alcohol
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
14.72 g
Type
reactant
Smiles
II
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting pyridine hydrochloride is collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum to an oil
WASH
Type
WASH
Details
the reaction mixture is washed successively with 5% sodium hydroxide solution, 5% sodium bisulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic layer
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCI
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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